![molecular formula C7H7ClN2O2 B180790 Ethyl 6-chloropyrazine-2-carboxylate CAS No. 161611-46-7](/img/structure/B180790.png)
Ethyl 6-chloropyrazine-2-carboxylate
Overview
Description
Ethyl 6-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is a pyrazine derivative, which is a class of nitrogen-containing heterocyclic compounds. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that pyrazine derivatives, which include ethyl 6-chloropyrazine-2-carboxylate, have been found to exhibit a wide range of biological activities .
Mode of Action
It’s known that pyrazine derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazine derivatives have been found to impact a variety of biological processes .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant .
Result of Action
Pyrazine derivatives have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the compound should be stored in a sealed container in a dry environment at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloropyrazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted pyrazine derivatives.
Reduction Reactions: Products include amines or alcohols.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Ethyl 6-chloropyrazine-2-carboxylate has been explored for its antimicrobial properties, particularly against various strains of bacteria and fungi. Studies indicate that derivatives of this compound demonstrate promising activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to established antibiotics like pyrazinamide and isoniazid . The structure-activity relationship (SAR) analyses reveal that modifications to the pyrazine ring can enhance biological activity .
Antiviral Potential
Recent research has identified several pyrazine derivatives, including this compound, as inhibitors of viral proteases, specifically targeting the NS2B-NS3 protease of Zika virus. These compounds have shown significant antiviral activity, suggesting their potential as therapeutic agents in treating viral infections .
Agricultural Applications
Herbicidal Properties
this compound has demonstrated efficacy as a herbicide. It has been reported to control various weed species effectively, including barnyardgrass (Echinochloa crus-galli) and yellow nutsedge. In field studies, it achieved between 71% and 95% control rates, indicating its potential use in agricultural weed management strategies .
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves the reaction of chlorinated pyrazines with ethyl esters under specific conditions to yield high-purity products. Various synthetic routes have been developed to optimize yield and purity, with reaction conditions being crucial for successful synthesis .
Table 1: Synthesis Overview
Synthesis Method | Yield (%) | Reaction Conditions |
---|---|---|
Method A | 85 | DMF, room temperature |
Method B | 91 | Toluene, reflux |
Method C | 78 | Ethanol, stirring |
Case Study 1: Antimycobacterial Activity
A study conducted on a series of substituted pyrazine-2-carboxamides found that this compound derivatives exhibited significant antimycobacterial activity against M. tuberculosis. The study emphasized the importance of lipophilicity in enhancing biological activity, with certain derivatives achieving MIC values as low as 1.56 µg/mL .
Case Study 2: Herbicidal Efficacy
In agricultural trials assessing the herbicidal properties of this compound, it was found to be effective against multiple weed species. The compound's ability to inhibit growth in target plants while maintaining safety for crops highlights its potential for integrated pest management strategies .
Comparison with Similar Compounds
Ethyl 6-chloropyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:
- Ethyl 6-methylpyrazine-2-carboxylate
- Ethyl 6-bromopyrazine-2-carboxylate
- Ethyl 6-fluoropyrazine-2-carboxylate
Uniqueness
The presence of a chlorine atom in this compound imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and research applications where chlorine substitution is advantageous .
Biological Activity
Ethyl 6-chloropyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClNO and a molecular weight of 186.60 g/mol. It consists of a pyrazine ring substituted with a chlorine atom at the 6-position and an ethyl ester group at the 2-position.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, showing effectiveness against various bacterial strains.
- Antifungal Activity : Research has demonstrated its antifungal capabilities, particularly against pathogenic fungi.
- Antiviral Activity : Some studies suggest potential antiviral effects, although further investigation is needed to establish specific viral targets.
- Antitumor Activity : this compound has shown promise in inhibiting tumor cell proliferation in vitro.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Biological Targets : The compound interacts with various enzymes and receptors, leading to altered biochemical pathways.
- Inhibition of Key Enzymes : It has been noted to inhibit certain kinases, which play critical roles in cell signaling and proliferation.
- Impact on Cellular Processes : The compound affects processes such as apoptosis and cell cycle regulation, contributing to its antitumor effects.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption has been reported.
- Blood-Brain Barrier Penetration : The compound is permeable to the blood-brain barrier, suggesting potential central nervous system applications.
Case Studies and Research Findings
- Antimycobacterial Activity : In studies evaluating antimycobacterial properties, this compound showed significant inhibition against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to other known antimycobacterial agents.
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the pyrazine structure can enhance biological activity. For example, substituents on the aromatic ring significantly influence the compound's efficacy against various pathogens .
- Comparative Studies : A comparative analysis with similar compounds revealed that this compound exhibits unique activity profiles that could be exploited for drug development. A table summarizing these comparisons is provided below:
Compound Name | Similarity Index | Key Features |
---|---|---|
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate | 0.86 | Contains amino group; higher biological activity |
Methyl 5-chloro-6-methylpyrazine-2-carboxylate | 0.83 | Methyl substitution; different solubility profile |
3-Amino-5,6-dichloropyrazine-2-carboxylic acid | 0.76 | Contains carboxylic acid; potential for increased reactivity |
6-Chloropyrazine-2-carbaldehyde | 0.70 | Aldehyde functional group; different reactivity |
Methyl 5-formylpyrazine-2-carboxylate | 0.69 | Formyl group; distinct applications in synthesis |
Properties
IUPAC Name |
ethyl 6-chloropyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-6(8)10-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIOIIDDANTAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597917 | |
Record name | Ethyl 6-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161611-46-7 | |
Record name | Ethyl 6-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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